Organotin Complex Topology vs. Dimethylphenyl Phosphate
When 2,6-diisopropylphenyl phosphate (structurally analogous to the 2,3-isomer) reacts with Me₂SnCl₂ in ethanol at 25 °C, it exclusively forms the one-dimensional polymer [Me₂Sn(μ₃-dipp)]ₙ. In contrast, the less-hindered 2,6-dimethylphenyl phosphate (dmppH₂) yields the two-dimensional coordination polymer [Me₂Sn(μ-dmpp-H)₂]ₙ·nH₂O under identical conditions [1]. This demonstrates that the isopropyl-substituted aryl phosphate directs a fundamentally different metal–ligand connectivity compared to the methyl-substituted analogue.
| Evidence Dimension | Reaction product structure and dimensionality |
|---|---|
| Target Compound Data | 1D polymer [Me₂Sn(μ₃-dipp)]ₙ (using 2,6-diisopropylphenyl phosphate as structural analogue) |
| Comparator Or Baseline | 2D polymer [Me₂Sn(μ-dmpp-H)₂]ₙ·nH₂O (using 2,6-dimethylphenyl phosphate) |
| Quantified Difference | Qualitatively distinct topology (1D vs. 2D coordination polymer); reaction selectivity is dictated by steric bulk of the aryl phosphate |
| Conditions | Equimolar reaction with Me₂SnCl₂ in ethanol at 25 °C |
Why This Matters
This demonstrates that the steric demand of the isopropyl-substituted aryl phosphate is sufficient to redirect supramolecular assembly, a critical consideration for any group synthesizing metal–organic frameworks or catalysts where the 2,3-isomer provides a unique, asymmetric steric profile.
- [1] Murugavel, R., et al. (2008). Structural Diversity in Organotin Compounds Derived from Bulky Monoaryl Phosphates: Dimeric, Tetrameric, and Polymeric Tin Phosphate Complexes. Chemistry – A European Journal, 14(3), 985–996. View Source
